molecular formula C25H30N3.C18H14N3O3S<br>C43H44N6O3S B12343792 (4-(p,p'-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate CAS No. 65294-17-9

(4-(p,p'-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate

Cat. No.: B12343792
CAS No.: 65294-17-9
M. Wt: 724.9 g/mol
InChI Key: PFSIUSJTHMWHPU-UHFFFAOYSA-M
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Description

(4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate is a complex organic compound with a unique structure. It is known for its vibrant color and is often used in various chemical and industrial applications. The compound’s structure includes multiple aromatic rings and functional groups, making it a subject of interest in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate involves several steps. Typically, the process starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also involve additional purification steps to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

(4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups, leading to new derivatives.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

(4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate has several scientific research applications:

    Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.

    Biology: Employed in staining and labeling biological samples for microscopy and other imaging techniques.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems and diagnostic agents.

    Industry: Utilized in the manufacturing of pigments, inks, and coatings .

Mechanism of Action

The mechanism of action of (4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride
  • (4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium bromide

Uniqueness

Compared to similar compounds, (4-(p,p’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium m-((p-anilinophenyl)azo)benzenesulphonate stands out due to its specific azo linkage and sulphonate group. These features contribute to its unique chemical properties and applications .

Properties

CAS No.

65294-17-9

Molecular Formula

C25H30N3.C18H14N3O3S
C43H44N6O3S

Molecular Weight

724.9 g/mol

IUPAC Name

3-[(4-anilinophenyl)diazenyl]benzenesulfonate;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

InChI

InChI=1S/C25H30N3.C18H15N3O3S/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14/h7-18H,1-6H3;1-13,19H,(H,22,23,24)/q+1;/p-1

InChI Key

PFSIUSJTHMWHPU-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-]

physical_description

Liquid

Related CAS

65294-17-9

Origin of Product

United States

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